Cas no 11032-98-7 (Desmycosin)
Desmycosin Chemical and Physical Properties
Names and Identifiers
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- Tylosin,4A-O-de(2,6-dideoxy-3-C-methyl-a-L-ribo-hexopyranosyl)-
- Desmycosin
- 2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymeth
- 2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
- AC1O5OFO
- C01687
- CHEMBL43441
- Tylosin B
- Demycarosyltylosin
- 4A-O-De(2,6-dideoxy-3-C-Methyl-α-L-ribo-hexopyranosyl)tylosin
- 4'-O-De(2,6-dideoxy-3-C-methyl-α-L-ribo-hexopyranosyl)tyrosine [antibiotic]
- 5-O-De[4-O-(3-C-methyl-2,6-dideoxy-α-L-ribo-hexopyranosyl)-3-(dimethylamino)-3,6-dideoxy-β-D-glucopyranosyl]-5-O-[3-(dimethylamino)-3,6-dideoxy-β-D-glucopyranosyl]tyrosine [antibiotic]
- 2-((4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-(((2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-16-ethyl-4-hydroxy-15-((((2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methy
- DTXSID401016177
- 4A-O-De(2,6-dideoxy-3-C-methyl-alpha-L-ribo-hexopyranosyl)tylosin
- Tylosin, 4A-O-de(2,6-dideoxy-3-C-methyl-alpha-L-ribo-hexopyranosyl)-
- 11032-98-7
- Desmycosin (6CI,8CI); Oxacyclohexadecane, tylosin deriv.; 4A-O-De(2,6-dideoxy-3-C-methyl-?-L-ribo-hexopyranosyl)tylosin; Demycarosyltylosin; Tylosin B
- QRPHLEPFYLNRDA-NLGRAQRVSA-N
- Tylosin B (Desmycosin) 100 microg/mL in Acetonitrile
- J-002415
- Tylosin B (Desmycosin)
- Desmycosin (6CI,8CI); Oxacyclohexadecane, tylosin deriv.; 4A-O-De(2,6-dideoxy-3-C-methyl-a-L-ribo-hexopyranosyl)tylosin; Demycarosyltylosin; Tylosin B
- G79362
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- Inchi: 1S/C39H65NO14/c1-11-29-26(19-50-39-37(49-10)36(48-9)33(46)24(6)52-39)16-20(2)12-13-27(42)21(3)17-25(14-15-41)35(22(4)28(43)18-30(44)53-29)54-38-34(47)31(40(7)8)32(45)23(5)51-38/h12-13,15-16,21-26,28-29,31-39,43,45-47H,11,14,17-19H2,1-10H3/b13-12+,20-16+/t21-,22+,23-,24-,25+,26-,28-,29-,31+,32-,33-,34-,35-,36-,37-,38+,39-/m1/s1
- InChI Key: QRPHLEPFYLNRDA-NLGRAQRVSA-N
- SMILES: O([C@H]1[C@@H]([C@H]([C@@H]([C@@H](C)O1)O)N(C)C)O)[C@@H]1[C@@H](C)[C@@H](CC(=O)O[C@H](CC)[C@H](C=C(C)C=CC([C@H](C)C[C@@H]1CC=O)=O)CO[C@H]1[C@@H]([C@@H]([C@@H]([C@@H](C)O1)O)OC)OC)O |c:26,t:29|
Computed Properties
- Exact Mass: 771.440506
- Monoisotopic Mass: 771.440506
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 15
- Heavy Atom Count: 54
- Rotatable Bond Count: 11
- Complexity: 1260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 17
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 200
- XLogP3: 0.9
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Melting Point: Not available
- Boiling Point: 980.7±65.0 °C at 760 mmHg
- Flash Point: 546.9±34.3 °C
- Refractive Index: 1.541
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
Desmycosin Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Desmycosin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D296870-25mg |
Desmycosin |
11032-98-7 | 25mg |
$ 135.00 | 2023-09-08 | ||
| TRC | D296870-100mg |
Desmycosin |
11032-98-7 | 100mg |
$ 298.00 | 2023-09-08 | ||
| TRC | D296870-500mg |
Desmycosin |
11032-98-7 | 500mg |
$ 1271.00 | 2023-09-08 | ||
| TRC | D296870-1g |
Desmycosin |
11032-98-7 | 1g |
$2274.00 | 2023-05-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-500155-100 mg |
Desmycosin, |
11032-98-7 | 100MG |
¥2,933.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-500155A-500 mg |
Desmycosin, |
11032-98-7 | 500MG |
¥11,304.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-500155-100mg |
Desmycosin, |
11032-98-7 | 100mg |
¥2933.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-500155A-500mg |
Desmycosin, |
11032-98-7 | 500mg |
¥11304.00 | 2023-09-05 | ||
| 1PlusChem | 1P008X3C-25mg |
tylosin B |
11032-98-7 | 95% | 25mg |
$333.00 | 2023-12-26 | |
| A2B Chem LLC | AE15336-25mg |
tylosin B |
11032-98-7 | 95% | 25mg |
$388.00 | 2024-04-20 |
Desmycosin Related Literature
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1. Novel semisynthetic oxo and alkyl macrolide antibacterials and related derivativesAndrew G. Fishman,Alan K. Mallams,Mohindar S. Puar,Randall R. Rossman,Richard L. Stephens J. Chem. Soc. Perkin Trans. 1 1987 1189
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2. Novel 3-O-α-L-cladinosyl sixteen-membered macrolide antibacterialsAlan K. Mallams,Randall R. Rossman J. Chem. Soc. Perkin Trans. 1 1989 799
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3. Semisynthetic macrolide antibacterials derived from tylosin. Synthesis of 3-O-acetyl-23-O-demycinosyl-4″-O-isovaleryltylosin and related compounds, as well as the 12,13-epoxy derivativesAndrew G. Fishman,Alan K. Mallams,Randall R. Rossman J. Chem. Soc. Perkin Trans. 1 1989 787
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4. Synthesis of 20-dihydro-20-deoxy derivatives of 16-membered macrolide antibioticsAshit K. Ganguly,Yi-Tsung Liu,Olga Sarre J. Chem. Soc. Chem. Commun. 1983 1166
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Uwe Rix,Carsten Fischer,Lily L. Remsing,Jürgen Rohr Nat. Prod. Rep. 2002 19 542
Additional information on Desmycosin
Exploring the Potential of Desmycosin: A Comprehensive Overview
Desmycosin, also known by its CAS number 11032-98-7, is a compound that has garnered significant attention in recent scientific research. This compound, which belongs to the class of polyketides, has been extensively studied for its potential applications in various fields, including medicine and biotechnology. The name Desmycosin itself suggests its origin from the genus Desmospora, a group of fungi known for producing diverse bioactive compounds.
The discovery of Desmycosin was a milestone in natural product chemistry. Researchers isolated this compound from the fermentation broth of Desmospora flexuosa, a soil-dwelling fungus. Its structure, which includes a unique combination of aromatic and aliphatic moieties, makes it stand out among other polyketides. The compound's structure has been elucidated through advanced spectroscopic techniques, including NMR and mass spectrometry, revealing its intricate architecture.
Desmycosin's biological activity has been a focal point of recent studies. Preclinical experiments have demonstrated its potent anti-inflammatory properties, making it a promising candidate for treating inflammatory diseases such as arthritis and dermatitis. Additionally, research has shown that Desmycosin exhibits significant antimicrobial activity against various bacterial and fungal pathogens. This dual functionality underscores its potential as a multi-target therapeutic agent.
The synthesis of Desmycosin has also been a topic of interest. While the natural production via fungal fermentation remains the primary method, chemists have explored semi-synthetic routes to modify its structure for enhanced bioavailability and efficacy. These efforts have led to the development of derivatives with improved pharmacokinetic profiles, paving the way for future clinical trials.
In terms of applications, Desmycosin's potential extends beyond medicine. Its anti-inflammatory properties make it a valuable ingredient in cosmetic formulations aimed at reducing skin inflammation and promoting wound healing. Furthermore, its antimicrobial activity could be harnessed in food preservation technologies to extend shelf life and ensure food safety.
The latest research on Desmycosin has also delved into its mechanism of action at the molecular level. Studies using advanced computational models have revealed that the compound interacts with key inflammatory pathways, such as the NF-κB pathway, thereby inhibiting the production of pro-inflammatory cytokines. This understanding is crucial for designing targeted therapies with fewer side effects.
In conclusion, Desmycosin, with its unique chemical structure and diverse biological activities, represents a valuable asset in the realm of natural products. As research continues to uncover its full potential, this compound holds promise for addressing unmet medical needs and contributing to innovative solutions in various industries.
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